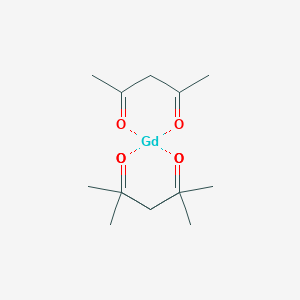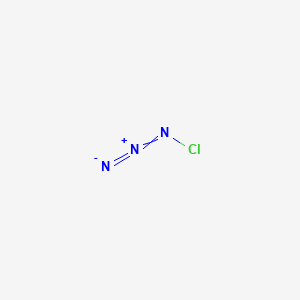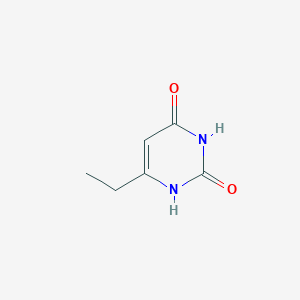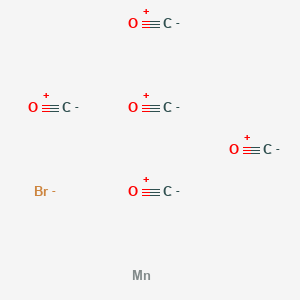
Acetamide, N-(1,2,5,6-tetrahydro-2,6-dioxo-5-ethyl-5-phenyl-3-pyridinyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetamide, N-(1,2,5,6-tetrahydro-2,6-dioxo-5-ethyl-5-phenyl-3-pyridinyl)- is a chemical compound that has gained significant attention in scientific research. This compound is synthesized using specific methods and has various applications in the field of biochemistry and physiology.
Wissenschaftliche Forschungsanwendungen
Acetamide, N-(1,2,5,6-tetrahydro-2,6-dioxo-5-ethyl-5-phenyl-3-pyridinyl)- has various applications in scientific research. One of the primary applications of this compound is in the field of medicinal chemistry. It has been studied extensively for its potential as an anti-cancer agent. Acetamide, N-(1,2,5,6-tetrahydro-2,6-dioxo-5-ethyl-5-phenyl-3-pyridinyl)- has also been studied for its potential as an anti-inflammatory agent.
Wirkmechanismus
The mechanism of action of Acetamide, N-(1,2,5,6-tetrahydro-2,6-dioxo-5-ethyl-5-phenyl-3-pyridinyl)- is not fully understood. However, studies suggest that it may inhibit the activity of certain enzymes that are involved in the growth and spread of cancer cells. It may also modulate the immune system and reduce inflammation.
Biochemische Und Physiologische Effekte
Acetamide, N-(1,2,5,6-tetrahydro-2,6-dioxo-5-ethyl-5-phenyl-3-pyridinyl)- has various biochemical and physiological effects. It has been shown to inhibit the growth and spread of cancer cells in vitro and in vivo. It may also reduce inflammation and modulate the immune system.
Vorteile Und Einschränkungen Für Laborexperimente
Acetamide, N-(1,2,5,6-tetrahydro-2,6-dioxo-5-ethyl-5-phenyl-3-pyridinyl)- has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize. Another advantage is that it has been extensively studied for its potential as an anti-cancer and anti-inflammatory agent. However, one limitation is that its mechanism of action is not fully understood.
Zukünftige Richtungen
There are several future directions for the study of Acetamide, N-(1,2,5,6-tetrahydro-2,6-dioxo-5-ethyl-5-phenyl-3-pyridinyl)-. One direction is to further investigate its mechanism of action. Another direction is to study its potential as a treatment for other diseases, such as autoimmune diseases. Additionally, future research could focus on developing more efficient synthesis methods for this compound.
Synthesemethoden
Acetamide, N-(1,2,5,6-tetrahydro-2,6-dioxo-5-ethyl-5-phenyl-3-pyridinyl)- is synthesized using specific methods. One such method involves the reaction of 2-acetylpyridine and ethyl cyanoacetate in the presence of sodium methoxide. This reaction results in the formation of the intermediate product, which is then treated with hydrochloric acid to obtain the final product.
Eigenschaften
CAS-Nummer |
14387-64-5 |
|---|---|
Produktname |
Acetamide, N-(1,2,5,6-tetrahydro-2,6-dioxo-5-ethyl-5-phenyl-3-pyridinyl)- |
Molekularformel |
C15H16N2O3 |
Molekulargewicht |
272.3 g/mol |
IUPAC-Name |
N-(5-ethyl-2,6-dioxo-5-phenylpyridin-3-yl)acetamide |
InChI |
InChI=1S/C15H16N2O3/c1-3-15(11-7-5-4-6-8-11)9-12(16-10(2)18)13(19)17-14(15)20/h4-9H,3H2,1-2H3,(H,16,18)(H,17,19,20) |
InChI-Schlüssel |
CJHLYZLMQMLMIU-UHFFFAOYSA-N |
SMILES |
CCC1(C=C(C(=O)NC1=O)NC(=O)C)C2=CC=CC=C2 |
Kanonische SMILES |
CCC1(C=C(C(=O)NC1=O)NC(=O)C)C2=CC=CC=C2 |
Synonyme |
N-(1,2,5,6-Tetrahydro-2,6-dioxo-5-ethyl-5-phenylpyridin-3-yl)acetamide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![[(6S,8R,9S,10R,13S,14S,16R,17R)-17-Acetyl-6,10,13,16-tetramethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B83163.png)










![Methyl 3-hydroxybenzo[b]thiophene-2-carboxylate](/img/structure/B83187.png)